![molecular formula C23H19N5S B2511199 3-[(4-Methylphenyl)methyl]-7-(naphthalen-1-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine CAS No. 896678-20-9](/img/structure/B2511199.png)

3-[(4-Methylphenyl)methyl]-7-(naphthalen-1-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-[(4-Methylphenyl)methyl]-7-(naphthalen-1-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine" is a derivative of the triazolopyrimidine family, which is known for its diverse biological activities. Triazolopyrimidines have been studied extensively due to their potential therapeutic applications, including their affinity for adenosine receptors, antitumor, antiviral, and antimicrobial properties .

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives typically involves the construction of the triazolopyrimidine core followed by various functionalization reactions. For instance, nucleophilic substitution reactions have been employed to introduce various substituents at specific positions on the triazolopyrimidine scaffold . The Grignard reaction has also been used to add alkyl groups to the triazolopyrimidine ring . Additionally, halogen-metal exchange reactions with butyllithium have been utilized to introduce different functional groups at the 7-position of the triazolopyrimidine ring .

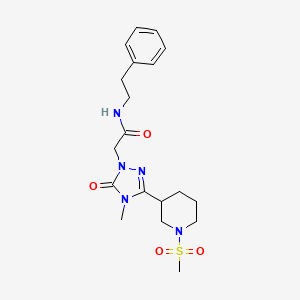

Molecular Structure Analysis

The molecular structure of triazolopyrimidines is characterized by the presence of a triazole ring fused to a pyrimidine ring. Substituents on the triazolopyrimidine core can significantly influence the compound's binding affinity and selectivity towards biological targets. For example, the introduction of lipophilic substituents at the 3-position and various amino substituents at the 7-position has been shown to affect the affinity for adenosine A1 receptors . The presence of a naphthalen-1-ylmethylsulfanyl group at the 7-position, as in the compound of interest, could potentially confer unique biological properties.

Chemical Reactions Analysis

Triazolopyrimidines can undergo a variety of chemical reactions. Nucleophilic substitution reactions are common for introducing amino groups or other nucleophiles onto the triazolopyrimidine core . The reactivity of triazolopyrimidines with Grignard reagents has been explored to add alkyl groups , while halogen-metal exchange reactions provide a method for further functionalization . The specific reactivity patterns of the compound "3-[(4-Methylphenyl)methyl]-7-(naphthalen-1-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine" would depend on the nature of the substituents and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. For example, the presence of a naphthalen-1-ylmethylsulfanyl group could impact the lipophilicity of the compound, potentially affecting its pharmacokinetic properties. Spectroscopic methods, such as NMR and IR, are commonly used to characterize these compounds and confirm the structure of synthesized derivatives .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- Research on derivatives of pyrimidine containing the triazolo[1,5-a]pyrimidine ring has led to the synthesis of novel compounds characterized by X-ray single crystal diffraction and various spectroscopic techniques. These studies provide insights into the molecular structure and potential chemical interactions of these compounds, indicating their relevance in the development of new materials or drugs (Lahmidi et al., 2019).

Antibacterial Activity

- Several new naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines and polysubstituted pyrano[3,2-e]-[1,2,4]triazolo[2,3-c]pyrimidines were synthesized and showed promising antibacterial activities, demonstrating the potential of triazolopyrimidine derivatives as antibacterial agents (El-Agrody et al., 2000).

Antitumor and Antimicrobial Activities

- Compounds derived from chalcones containing naphthalene and other moieties have been synthesized using various techniques. Some of these compounds exhibited significant antitumor and antimicrobial activities, highlighting the therapeutic potential of triazolopyrimidine derivatives in cancer treatment and infection control (Hassan et al., 2022).

Medicinal Chemistry Applications

- The [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold has been identified to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-tubercular effects. This class of compounds has been involved in several clinical trials and is part of marketed drugs, showcasing the significant medicinal chemistry applications of triazolopyrimidine derivatives (Merugu et al., 2022).

Propiedades

IUPAC Name |

3-[(4-methylphenyl)methyl]-7-(naphthalen-1-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5S/c1-16-9-11-17(12-10-16)13-28-22-21(26-27-28)23(25-15-24-22)29-14-19-7-4-6-18-5-2-3-8-20(18)19/h2-12,15H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUVYJABWUXNOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CC=CC5=CC=CC=C54)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Methylphenyl)methyl]-7-(naphthalen-1-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 4-(4-{[(4-methylbenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2511119.png)

![3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2511124.png)

![(4-(tert-butyl)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511125.png)

![2-methoxy-4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2511126.png)

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2511130.png)

![(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2511131.png)

![Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane](/img/structure/B2511132.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2511135.png)